molecular formula C7H9NO3 B13949787 3-(1-Hydroxyethyl)-4-methyl-1H-pyrrole-2,5-dione

3-(1-Hydroxyethyl)-4-methyl-1H-pyrrole-2,5-dione

Cat. No.: B13949787
M. Wt: 155.15 g/mol
InChI Key: MUGQYPQKEFPRFJ-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethyl)-4-methyl-1H-pyrrole-2,5-dione is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxyethyl)-4-methyl-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methyl-1H-pyrrole-2,5-dione with ethylene oxide in the presence of a base, which leads to the formation of the hydroxyethyl derivative. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxyethyl)-4-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(1-oxoethyl)-4-methyl-1H-pyrrole-2,5-dione.

    Reduction: The compound can be reduced to form this compound alcohol derivatives.

    Substitution: The hydroxyethyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: 3-(1-oxoethyl)-4-methyl-1H-pyrrole-2,5-dione

    Reduction: Alcohol derivatives of this compound

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

3-(1-Hydroxyethyl)-4-methyl-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxyethyl)-4-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Hydroxyethyl)-4-methyl-1H-imidazole-2,5-dione
  • 3-(1-Hydroxyethyl)-4-methyl-1H-pyrrolidine-2,5-dione

Uniqueness

3-(1-Hydroxyethyl)-4-methyl-1H-pyrrole-2,5-dione is unique due to its specific pyrrole ring structure and the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

3-(1-hydroxyethyl)-4-methylpyrrole-2,5-dione

InChI

InChI=1S/C7H9NO3/c1-3-5(4(2)9)7(11)8-6(3)10/h4,9H,1-2H3,(H,8,10,11)

InChI Key

MUGQYPQKEFPRFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC1=O)C(C)O

Origin of Product

United States

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